4-Hydroxymethyl-oxazole-2-carboxylic acid methyl ester is a heterocyclic organic compound characterized by the presence of an oxazole ring. This compound features a hydroxymethyl group at the 4-position and a carboxylic acid methyl ester functional group at the 2-position. Its molecular formula is and it has a molecular weight of approximately 157.13 g/mol . The unique structure of this compound allows for various chemical interactions and potential biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and electrophiles such as halogens for substitution reactions.
4-Hydroxymethyl-oxazole-2-carboxylic acid methyl ester has been investigated for its potential biological activities. Preliminary studies suggest that it may exhibit:
The synthesis of 4-hydroxymethyl-oxazole-2-carboxylic acid methyl ester can be achieved through several methods:
Industrial production may leverage continuous flow processes for enhanced efficiency and safety, particularly in large-scale applications.
The compound has diverse applications across various fields:
Interaction studies have focused on understanding how 4-hydroxymethyl-oxazole-2-carboxylic acid methyl ester interacts with biological macromolecules. The hydroxymethyl group can form hydrogen bonds with proteins or nucleic acids, potentially modulating their activity. Additionally, the carboxylic acid methyl ester may participate in esterification reactions with biological targets, influencing their functionality.
Several compounds share structural similarities with 4-hydroxymethyl-oxazole-2-carboxylic acid methyl ester. These include:
| Compound Name | Structural Features |
|---|---|
| 4-Amino-oxazole-2-carboxylic acid methyl ester | Contains an amino group instead of hydroxymethyl |
| 4-Chloromethyl-oxazole-2-carboxylic acid ethyl ester | Contains a chloromethyl group at the 4-position |
| 5-(3-Hydroxymethyl-phenyl)-oxazole-4-carboxylic acid methyl ester | Contains a phenyl substituent at the 5-position |
The uniqueness of 4-hydroxymethyl-oxazole-2-carboxylic acid methyl ester lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives. The combination of both a hydroxymethyl group and a carboxylic acid methyl ester allows for versatile modifications and interactions within biological systems, making it a valuable compound for further research and application.